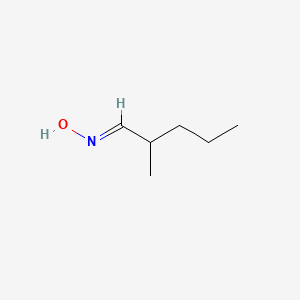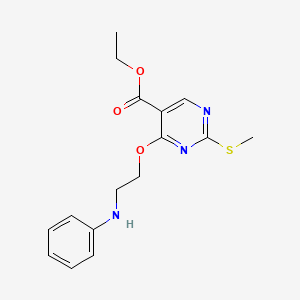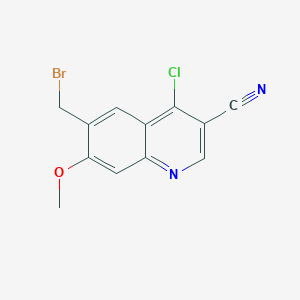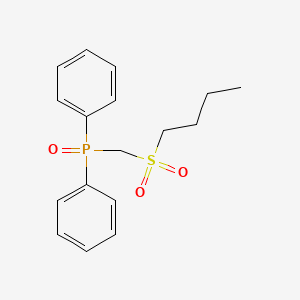
((Butylsulfonyl)methyl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Butylsulfonyl)methyl)diphenylphosphine oxide: is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃PS. It is known for its unique chemical properties and applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Butylsulfonyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a butylsulfonylmethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: ((Butylsulfonyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the butylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphine oxides.
Scientific Research Applications
Chemistry: ((Butylsulfonyl)methyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts .
Biology: The compound has applications in biochemical research, where it is used to study enzyme mechanisms and protein interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a building block for drug development .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
Molecular Targets and Pathways: ((Butylsulfonyl)methyl)diphenylphosphine oxide exerts its effects by interacting with specific molecular targets, such as enzymes and proteins. The compound can modulate enzyme activity and protein function through covalent bonding or non-covalent interactions .
Pathways Involved: The compound is involved in various biochemical pathways, including those related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
- Methyldiphenylphosphine oxide
- Ethylsulfonylmethylphosphine oxide
- Phenylsulfonylmethylphosphine oxide
Uniqueness: ((Butylsulfonyl)methyl)diphenylphosphine oxide is unique due to its specific butylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C17H21O3PS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[butylsulfonylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21O3PS/c1-2-3-14-22(19,20)15-21(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |
InChI Key |
HIZNQPCZYKXVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
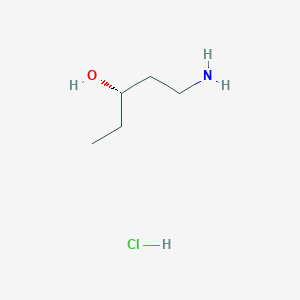


![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
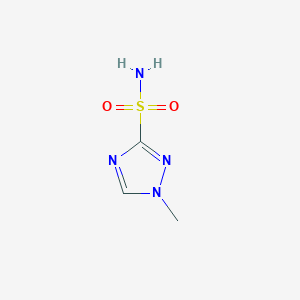
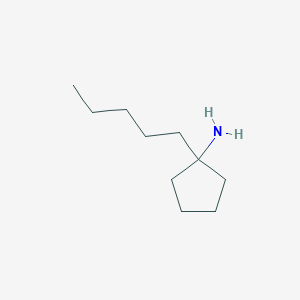
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)

![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
